(3ss)-17-Iodo-androsta-5,16-dien-3-ol

説明

Contextualization within Advanced Steroid Chemistry and Radiopharmaceutical Sciences

(3β)-17-Iodo-androsta-5,16-dien-3-ol holds a specific and important position at the intersection of advanced steroid chemistry and radiopharmaceutical sciences. Its structure is based on the androstane (B1237026) skeleton, a core component of many endogenous hormones, but with key modifications: a double bond between carbons 5 and 6, another between carbons 16 and 17, a hydroxyl group at the 3β position, and a strategically placed iodine atom at carbon 17.

In steroid chemistry, the introduction of a vinyl iodide moiety, as seen in this compound, is a significant synthetic manipulation. It provides a reactive site for further chemical modifications, particularly palladium-catalyzed cross-coupling reactions. researchgate.net This allows for the attachment of various functional groups to the C-17 position, enabling the creation of a diverse library of novel steroid derivatives. beilstein-journals.org This versatility makes it a valuable building block in the synthesis of complex therapeutic agents.

From the perspective of radiopharmaceutical sciences, the presence of an iodine atom is particularly noteworthy. Iodine has several radioisotopes, such as ¹²³I, ¹²⁴I, and ¹³¹I, which are used in medical imaging techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.gov While this specific compound is primarily used as a non-radioactive intermediate, its chemical structure serves as a blueprint for the development of radiolabeled steroid analogs. These radiolabeled molecules can be designed to target specific hormone receptors or enzymes, allowing for non-invasive imaging of their distribution and activity in the body, which is crucial for diagnosing and monitoring diseases like cancer. guidechem.comnih.gov

Historical Development of Iodinated Steroid Analogs as Research Probes

The development of iodinated steroid analogs is rooted in the broader history of steroid research and the advent of radiochemistry in medicine. Following the initial identification and synthesis of steroid hormones in the early-to-mid 20th century, researchers sought to understand their mechanisms of action. acs.orgnih.govelsevierpure.com A key challenge was tracking these molecules within biological systems.

The pioneering use of radioactive iodine (RAI) for thyroid studies in the 1930s and 1940s established a new paradigm in medical research: the use of radioisotopes as tracers. nih.gov This concept was eventually extended to other areas of endocrinology. Scientists began to incorporate iodine atoms into various molecules, including steroids, to create probes for studying hormone receptors and metabolic pathways. guidechem.com The synthesis of these iodinated analogs allowed for sensitive and specific detection in biochemical assays.

The development of imaging techniques like PET and SPECT further spurred interest in halogenated steroids. nih.gov By labeling a steroid with a positron-emitting iodine isotope like ¹²⁴I, researchers could visualize its accumulation in target tissues, providing valuable insights into hormone-dependent processes in living organisms. nih.gov This historical progression from basic steroid chemistry to the application of radioiodine as a biological tracer laid the groundwork for the synthesis and use of compounds like (3β)-17-Iodo-androsta-5,16-dien-3-ol as tools in modern biomedical research.

Rationale for Dedicated Academic Inquiry into (3β)-17-Iodo-androsta-5,16-dien-3-ol as a Lead Compound or Intermediate

The primary rationale for focused academic and industrial inquiry into (3β)-17-Iodo-androsta-5,16-dien-3-ol is its critical role as a synthetic intermediate. It is a pivotal precursor in the manufacturing of Abiraterone (B193195) and its prodrug, Abiraterone Acetate, a key therapeutic agent used in the treatment of prostate cancer. chemicalbook.comgoogle.com Abiraterone functions by inhibiting the enzyme CYP17 (17α-hydroxylase/C17,20-lyase), which is essential for androgen biosynthesis. nih.gov The synthesis of Abiraterone often involves a palladium-catalyzed cross-coupling reaction where the iodine atom on the steroid core is replaced with a 3-pyridyl group. google.comgoogle.com

Beyond its role in Abiraterone synthesis, this compound is valuable for structure-activity relationship (SAR) studies. The vinyl iodide group is a versatile chemical handle that allows medicinal chemists to systematically introduce a wide range of substituents at the C-17 position. cymitquimica.comresearchgate.net This enables the exploration of how different chemical groups at this position affect the molecule's ability to interact with biological targets, such as the CYP17 enzyme or the androgen receptor. researchgate.net This research is aimed at developing new inhibitors with improved potency, selectivity, or pharmacokinetic properties. nih.gov

Table 2: Role of (3β)-17-Iodo-androsta-5,16-dien-3-ol as a Synthetic Intermediate

| Target Compound Class | Synthetic Application | Research Goal |

| CYP17 Inhibitors | Precursor for Abiraterone synthesis via palladium-catalyzed coupling with a pyridyl borane. google.comgoogle.com | Development of anti-androgen therapies for prostate cancer. nih.gov |

| Novel Antiandrogens | Starting material for C-17 heteroaryl steroidal compounds. cymitquimica.comresearchgate.net | Discovery of new agents that block androgen receptor signaling. researchgate.net |

| Biochemical Probes | Can be used in assays to study steroid metabolism and receptor interactions. | Elucidation of enzyme mechanisms and hormone-receptor binding. |

Scope and Objectives of Focused Scholarly Investigation

Scholarly investigation into (3β)-17-Iodo-androsta-5,16-dien-3-ol is concentrated on several key areas. The primary objective is the optimization of its synthesis and its utilization in the efficient production of pharmaceutically important molecules. This includes refining existing synthetic routes, such as the iodination of dehydroepiandrosterone-17-hydrazone, to improve yield, purity, and cost-effectiveness. chemicalbook.comgoogle.comgoogle.com

A second major focus is its application in medicinal chemistry and drug discovery. Researchers use (3β)-17-Iodo-androsta-5,16-dien-3-ol as a scaffold to synthesize novel compounds designed to inhibit the CYP17 enzyme or to act as antagonists of the androgen receptor. researchgate.net The objective of these studies is to identify new lead compounds for the treatment of hormone-dependent cancers and other endocrine-related disorders.

Finally, while less common for this specific non-radioactive form, a related area of investigation involves the development of its radiolabeled counterparts for use in nuclear medicine. The objective here would be to synthesize analogs containing iodine radioisotopes (e.g., ¹²⁴I) for PET imaging of CYP17 enzyme expression or androgen receptor density in tumors, which could aid in patient selection for targeted therapies and in monitoring treatment response. nih.gov

Structure

3D Structure

特性

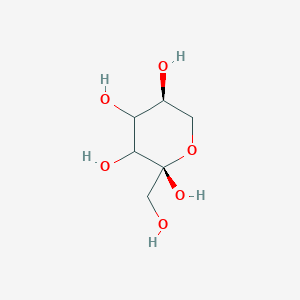

分子式 |

C6H12O6 |

|---|---|

分子量 |

180.16 g/mol |

IUPAC名 |

(2R,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4?,5?,6+/m0/s1 |

InChIキー |

LKDRXBCSQODPBY-JKRBRZMLSA-N |

異性体SMILES |

C1[C@@H](C(C([C@](O1)(CO)O)O)O)O |

正規SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

製品の起源 |

United States |

Synthetic Methodologies for 3ss 17 Iodo Androsta 5,16 Dien 3 Ol and Its Advanced Chemical Derivatives

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis of (3β)-17-iodo-androsta-5,16-dien-3-ol reveals a synthetic pathway that hinges on a readily available steroid scaffold. The core strategy involves the modification of a precursor that already contains the essential stereochemical features, followed by the regioselective introduction of the key functional groups: the C17-iodo substituent and the C16-C17 double bond.

Androstane (B1237026) Scaffold Precursors and Stereochemical Control

The synthesis of (3β)-17-iodo-androsta-5,16-dien-3-ol logically begins with a precursor from the androstane family, which provides the foundational four-ring carbon skeleton. guidechem.com Dehydroepiandrosterone (DHEA), or (3β)-3-hydroxyandrost-5-en-17-one, is an ideal and commonly utilized starting material. google.comnih.gov The principal advantage of using DHEA is that its inherent structure already contains the required stereochemistry at the C-3 position (a β-oriented hydroxyl group) and the double bond at the C-5 position, significantly simplifying the synthetic process.

The stereochemistry of the androstane core, particularly at the A/B ring junction and other chiral centers, is established in the precursor molecule. nih.gov Maintaining this stereochemical integrity throughout the synthesis is crucial. The reactions employed are designed to be stereoselective, ensuring that the final product retains the desired (3β) configuration without inversion at key centers. researchgate.net

Strategies for Regioselective Introduction of the Iodine Moiety at C-17

The critical challenge in the synthesis is the regioselective introduction of the iodine atom at the C-17 position. A direct electrophilic attack on the steroid nucleus is often difficult to control. Therefore, a more sophisticated strategy is required to direct the iodination specifically to C-17.

The most effective retrosynthetic disconnection at C-17 involves transforming the C-17 ketone of the DHEA precursor into a more reactive intermediate. A highly successful approach is the conversion of the ketone into a hydrazone. google.comgoogle.com This hydrazone intermediate can then undergo an oxidative iodination reaction that specifically targets the C-17 position, ultimately yielding a vinyl iodide. wikipedia.org This method, often referred to as the Barton vinyl iodine procedure, provides excellent regioselectivity for the introduction of iodine at the desired carbon. wikipedia.org

Formation of the Androsta-5,16-dienyl System

The formation of the androsta-5,16-dienyl system, specifically the C-16 double bond, is intrinsically linked to the method used for introducing the iodine at C-17. The C-5 double bond is already present in the DHEA precursor. The C-16 double bond is generated concurrently with the C-17 iodination when using the hydrazone intermediate pathway.

The mechanism of hydrazone iodination involves the oxidation of the hydrazone by iodine to form a diazo intermediate. wikipedia.org This is followed by an electrophilic attack by another iodine molecule and the subsequent elimination of nitrogen gas. This elimination process results in the formation of a double bond between C-16 and C-17, yielding the final 17-iodo-androsta-5,16-dienyl structure. wikipedia.org This concerted reaction elegantly solves the challenge of both iodination and double bond formation in a single, efficient transformation.

Conventional Synthetic Routes to 17-Iodinated Steroids

The forward synthesis of (3β)-17-iodo-androsta-5,16-dien-3-ol from common steroidal precursors relies on well-established chemical transformations. The most prevalent and efficient method involves the use of a hydrazone intermediate derived from DHEA.

Direct Iodination Methods (e.g., using DHEA-hydrazone intermediates)

A robust and widely cited method for synthesizing (3β)-17-iodo-androsta-5,16-dien-3-ol proceeds through a dehydroepiandrosterone-17-hydrazone intermediate. google.comgoogle.com This multi-step process begins with the reaction of DHEA with hydrazine (B178648) hydrate, often with a catalytic amount of hydrazine sulfate (B86663), to form the corresponding hydrazone. google.comgoogle.com

The DHEA-hydrazone is then subjected to an iodination reaction. In this key step, a solution of the hydrazone in a solvent like tetrahydrofuran (B95107) (THF) is added slowly to a solution of iodine and a non-nucleophilic base at a controlled temperature, typically 0°C. google.comchemicalbook.com A strong guanidine (B92328) base, such as 1,1,3,3-tetramethylguanidine, is frequently used to facilitate the reaction. google.comchemicalbook.com This process leads to the formation of the C-16 double bond and the introduction of the iodine atom at C-17, yielding the desired product with high efficiency. chemicalbook.com

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Material | Dehydroepiandrosterone-17-hydrazone | The reactive intermediate for iodination. |

| Reagent | Iodine (I₂) | Source of iodine for the reaction. |

| Base | 1,1,3,3-Tetramethylguanidine | A non-nucleophilic base to promote the elimination reaction. |

| Solvent | Tetrahydrofuran (THF), Diethyl ether (Et₂O) | Provides a suitable medium for the reaction. |

| Temperature | 0°C | Controls the reaction rate and minimizes side products. |

| Yield | ~90-92% | Demonstrates the efficiency of the synthetic route. |

Halogenation Reactions and Selectivity Considerations

The halogenation of complex molecules like steroids requires careful consideration of selectivity. acs.orgacs.org The presence of multiple potential reaction sites means that achieving regioselectivity is a significant challenge. The choice of halogenating agent and reaction conditions is critical to direct the halogen to the desired position. nih.govgoogle.com

For iodination, agents such as iodine monochloride or N-iodosuccinimide can be used in addition to molecular iodine. guidechem.com The reactivity and selectivity of these agents can be modulated by the presence of catalysts or by the solvent system employed. For instance, electrophilic iodination can be facilitated by Lewis acids, while palladium-catalyzed cross-coupling reactions offer an alternative route with potentially higher regioselectivity, though at a greater cost.

Solvent polarity can also play a significant role in reaction outcomes. Studies have shown that polar aprotic solvents like acetonitrile (B52724) can enhance reaction homogeneity and improve yields in certain palladium-catalyzed reactions, whereas dichloromethane (B109758) is often suitable for direct electrophilic iodination. Ultimately, the hydrazone-based method remains a preferred route for synthesizing 17-iodo steroids due to its high and reliable regioselectivity, which is governed by the inherent reactivity of the intermediate rather than by directing effects on the steroid nucleus itself. wikipedia.org

| Method | Typical Reagents | Solvent Example | Yield (%) | Purity (%) | Key Feature |

|---|---|---|---|---|---|

| Electrophilic Iodination | I₂, Lewis Acid | Dichloromethane | 68 | 85 | Direct but can have lower selectivity. |

| Palladium Cross-Coupling | I₂, Pd(PPh₃)₄, Borane Reagent | Acetonitrile | 92 | 98 | High selectivity but uses expensive catalyst. |

| Hydrazone Iodination | I₂, Guanidine Base | Tetrahydrofuran | >90 | High | Excellent regioselectivity via reactive intermediate. |

Protecting Group Strategies and Functional Group Transformations

The synthesis of complex molecules like (3ss)-17-Iodo-androsta-5,16-dien-3-ol necessitates a sophisticated approach to manage the reactivity of various functional groups within the steroid scaffold. Protecting groups are temporarily installed to mask a reactive site, allowing chemical transformations to occur elsewhere in the molecule without unwanted side reactions. jocpr.com

In the context of synthesizing 17-iodo steroids, the 3-hydroxyl group and the 17-carbonyl group of common starting materials, such as dehydroepiandrosterone, are of primary concern. The 3-hydroxyl group is often protected to prevent its interference in subsequent reactions, particularly those involving organometallic reagents or harsh conditions. Silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, are frequently employed due to their ease of installation and selective removal under mild acidic conditions or with fluoride (B91410) reagents. libretexts.org

The crucial functional group transformation in the synthesis of this compound is the conversion of the 17-keto group into a vinyl iodide moiety. A well-established method for this transformation is the Shapiro reaction. This involves converting the ketone into a 17-hydrazone derivative. google.com Treatment of this hydrazone with a base and an iodine source, such as molecular iodine (I₂), leads to the formation of the desired 17-iodo-16-ene functionality. chemicalbook.comgoogle.com The reaction proceeds through the formation of a vinyllithium (B1195746) or vinyl anion intermediate which then reacts with iodine.

Another strategy to manage carbonyl reactivity involves its conversion to an enolate. This approach can protect the carbonyl group from reduction by metal hydrides while other reducible groups in the molecule are transformed. google.com For ketones that are not part of the desired final structure, protection as acetals or ketals provides a robust shield against a wide range of reagents. libretexts.org These strategies underscore the importance of controlling reactivity to achieve the target structure efficiently.

| Functional Group | Precursor Moiety | Target Moiety | Common Transformation/Protection |

| 3-Hydroxyl | -OH | -OSiR₃ (Silyl Ether) | Reaction with a silyl chloride (e.g., TBDMSCl) and a base (e.g., imidazole). |

| 17-Carbonyl | C=O | C=C-I (Vinyl Iodide) | Conversion to hydrazone followed by reaction with base and iodine (Shapiro reaction). google.com |

| 17-Carbonyl | C=O | C=O (Protected) | Formation of an enolate to prevent reduction. google.com |

Emerging Synthetic Approaches for Steroid Iodination

While traditional methods for steroid iodination have proven effective, research continues to focus on developing more efficient, selective, and sustainable approaches. Modern synthetic chemistry offers new tools that can overcome some of the limitations of classical methods, such as the use of stoichiometric and often harsh reagents.

The development of catalytic methods for C-H functionalization represents a significant advance in organic synthesis, and this has been extended to the halogenation of steroids. nih.govumich.edu Transition-metal catalysis, particularly with palladium, has enabled the direct iodination of C-H bonds, offering a more atom-economical route compared to multi-step functional group transformations.

A notable development is the Pd(II)-catalyzed ortho-C–H iodination that utilizes molecular iodine (I₂) as the sole oxidant. nih.gov This method avoids the need for hypervalent iodine reagents or strong co-oxidants, which can improve the functional group tolerance and practicality of the reaction. nih.gov While direct application to the C-17 position of a steroid core is challenging, the principles of directed C-H activation are being actively explored to achieve unprecedented selectivity in steroid modification. These catalytic systems hinge on the use of a directing group to position the metal catalyst near a specific C-H bond, which is then cleaved and replaced with an iodine atom. The compatibility of these methods with a wide range of functional groups, including heterocycles, opens new avenues for creating novel and complex steroid derivatives. nih.gov

Table of Catalytic Iodination Parameters

| Catalyst System | Directing Group | Iodine Source | Key Advantage |

|---|---|---|---|

| Pd(OAc)₂ / Auxiliary | Amide | I₂ | Uses molecular iodine as the sole oxidant; avoids harsh reagents. nih.gov |

Continuous flow chemistry has emerged as a powerful technology in pharmaceutical synthesis, offering significant advantages over traditional batch processing, especially for complex, multi-step syntheses common in steroid chemistry. researchgate.netnih.gov This technology allows for reactions to be performed in a continuous stream within a network of tubes or microreactors, enabling precise control over reaction parameters such as temperature, pressure, and residence time. aurigeneservices.com

The key benefits of flow chemistry in steroid synthesis include:

Improved Safety: Unstable or hazardous intermediates are generated and consumed in small volumes continuously, minimizing the risk associated with their accumulation in batch reactors. nih.gov

Enhanced Efficiency: Superior heat and mass transfer in flow reactors can lead to faster reaction times, higher conversions, and improved selectivity. aurigeneservices.com

Scalability: Scaling up a reaction in a flow system is often a matter of running the reactor for a longer duration or "numbering up" by running parallel reactors, which is more straightforward than re-optimizing a large-scale batch process. uva.nl

Automation and Integration: Flow systems can be fully automated and individual reaction steps can be "telescoped" together without the need for manual workup and isolation of intermediates, streamlining the entire synthetic sequence. nih.govresearchgate.net

The synthesis of steroid derivatives has been successfully demonstrated in flow systems, showcasing the potential of this technology to accelerate the development and production of complex active pharmaceutical ingredients and their intermediates. nih.govuva.nl

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The isolation and purification of steroids from reaction mixtures are critical steps to ensure the final product's identity and purity. Due to the often-similar physical properties of steroid isomers and byproducts, chromatographic methods are indispensable. britannica.com

Crystallization: For commercially abundant steroids and key intermediates, repeated crystallization from appropriate solvents is a powerful technique for achieving high purity on a large scale. britannica.com

Chromatography: This is a cornerstone technique in steroid chemistry for both analysis and purification. britannica.com

Column Chromatography: Gravity-driven or flash column chromatography using silica (B1680970) gel or alumina (B75360) is the most common method for purifying multigram quantities of steroid intermediates. The separation is based on the differential adsorption of compounds to the stationary phase. researchgate.net

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring reaction progress and selecting appropriate solvent systems for column chromatography. nih.gov

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially on a smaller scale, preparative HPLC is the method of choice. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly effective for the moderately polar character of many steroids. rsc.orgsilicycle.com

Solid-Phase Extraction (SPE): SPE is often used for sample clean-up prior to analysis or as a preliminary purification step. Reversed-phase C18 cartridges are commonly used to extract steroids from aqueous or complex mixtures, efficiently removing interfering compounds. silicycle.com

The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the required purity of the final compound. Often, a combination of these methods is employed to isolate synthetic intermediates and the final product. nih.gov

| Technique | Scale | Purpose | Principle |

| Crystallization | Large | Bulk Purification | Differential solubility in a given solvent system. britannica.com |

| Flash Column Chromatography | Small to Large | Primary Purification | Differential partitioning between a solid stationary phase and a liquid mobile phase. researchgate.net |

| Solid-Phase Extraction (SPE) | Small to Medium | Sample Clean-up / Pre-purification | Partitioning of solutes between a solid sorbent and a liquid phase. silicycle.com |

| Preparative HPLC | Small to Medium | High-Purity Isolation | High-resolution separation based on differential partitioning between stationary and mobile phases under high pressure. rsc.org |

Radiochemical Synthesis and Radiolabeling Strategies for Isotopic Variants of 3ss 17 Iodo Androsta 5,16 Dien 3 Ol

Selection of Radioiodine Isotopes for Research Applications (e.g., 123I, 125I, 131I)

The choice of a radioiodine isotope is a critical first step in the development of a radiolabeled tracer, dictated by the intended research application, whether it be for in vitro assays or in vivo imaging techniques like Single-Photon Emission Computed Tomography (SPECT). The most commonly utilized isotopes of iodine in medicine and research are Iodine-123 (¹²³I), Iodine-125 (¹²⁵I), and Iodine-131 (¹³¹I). researchgate.net

Nuclear Properties and Decay Characteristics Relevant to Tracer Development

Each radioiodine isotope possesses unique nuclear properties that render it suitable for specific applications. The key characteristics include the physical half-life, the mode of decay, and the energy of the emitted photons.

Iodine-123 (¹²³I): This isotope is often considered ideal for diagnostic imaging with SPECT. sci-hub.se It decays by electron capture, has a physical half-life of 13.2 hours, and emits gamma photons with a principal energy of 159 keV. This energy is well-suited for detection by modern gamma cameras, allowing for high-quality imaging. uni-mainz.de Its relatively short half-life minimizes the radiation dose to the subject.

Iodine-125 (¹²⁵I): With a longer half-life of 59.4 days, ¹²⁵I is not typically used for in vivo imaging. nih.gov It decays via electron capture and emits low-energy gamma photons (35 keV). osti.gov This long half-life, combined with its gamma emission, makes it highly suitable for in vitro applications such as radioimmunoassays and autoradiography studies. nih.govosti.gov

Iodine-131 (¹³¹I): This isotope has a half-life of 8.02 days and decays by beta emission, also releasing a high-energy gamma photon (364 keV). organic-chemistry.org The energetic beta particles are capable of destroying tissue, making ¹³¹I a workhorse for therapeutic applications, such as treating thyroid cancer. While its gamma emission allows for imaging, the high energy can degrade image quality and its beta emission contributes a significant radiation dose, limiting its diagnostic use. organic-chemistry.org

| Isotope | Half-Life | Decay Mode | Principal Gamma Energy (keV) | Primary Research Application |

|---|---|---|---|---|

| Iodine-123 (¹²³I) | 13.2 hours | Electron Capture (EC) | 159 | SPECT Imaging |

| Iodine-125 (¹²⁵I) | 59.4 days | Electron Capture (EC) | 35 | In Vitro Assays, Radioimmunoassays |

| Iodine-131 (¹³¹I) | 8.02 days | Beta Minus (β⁻) | 364 | Therapy, Limited Imaging |

Radiosynthesis of [¹²³I]-, [¹²⁵I]-, and [¹³¹I]-(3β)-17-Iodo-androsta-5,16-dien-3-ol

The introduction of a radioiodine atom onto the steroidal backbone can be accomplished through several synthetic routes. The target molecule, (3β)-17-Iodo-androsta-5,16-dien-3-ol, features a vinyl iodide moiety, which dictates the applicable radiolabeling strategies.

Direct Radiolabeling Approaches (e.g., Halogen Exchange, Electrophilic Radioiodination)

Direct labeling involves the reaction of a radioiodide species with a suitable precursor in a single step.

Electrophilic Radioiodination: This is a common method for incorporating radioiodine. It involves the oxidation of radioiodide (e.g., Na[¹²⁵I]I) to an electrophilic species (I⁺), which then attacks an electron-rich position on the precursor molecule. For aromatic systems, this is a standard electrophilic aromatic substitution. While direct electrophilic radio-iodination is highly effective for activated aromatic rings like phenols, its application to a vinyl system like that in the target molecule would typically require a precursor with an organometallic leaving group (discussed in 3.2.2).

Halogen Exchange: This method involves replacing a different halogen atom (typically bromine) or a leaving group on the precursor molecule with a radioiodine atom. The Finkelstein reaction, a classic example of halogen exchange, can be applied to vinyl systems. nih.gov Copper-catalyzed halide-exchange reactions have been developed to convert vinyl bromides into vinyl iodides with high stereospecificity under mild conditions. organic-chemistry.org This approach is highly relevant for synthesizing radiolabeled (3β)-17-Iodo-androsta-5,16-dien-3-ol from a corresponding 17-bromo precursor. The reactivity order of vinyl halides in cross-coupling reactions is typically I > Br > Cl, which is based on the carbon-halogen bond strength. wikipedia.org

Precursor-Based Radiosynthesis (e.g., Organotin, Boronate Precursors)

This indirect approach is often the most efficient and regioselective method for radioiodination. It involves a two-step process: first, the synthesis of a stable, non-radioactive precursor bearing an organometallic group (like tin or boron) at the desired site of iodination, followed by a radio-iododemetallation reaction.

Organotin Precursors: Iododestannylation is a widely used and versatile method for radiolabeling. nih.gov A trialkylstannyl precursor (e.g., a 17-tributylstannyl-androsta-5,16-dien-3β-ol) can be reacted with an electrophilic radioiodine source in the presence of an oxidizing agent (e.g., peracetic acid) to yield the desired radioiodinated product with high efficiency. nih.gov A significant drawback of this method is the high toxicity of the organotin compounds, which necessitates rigorous purification of the final radiopharmaceutical to remove any residual tin precursor. sci-hub.seuni-mainz.de To address this, solid-phase approaches have been investigated where the organotin precursor is tethered to a resin, simplifying its removal after the reaction. uni-mainz.de

Boronate Precursors: As a less toxic alternative to organotin compounds, organoborane precursors, such as boronic acids and boronate esters, have gained significant interest. sci-hub.se The radioiododeboronation reaction proceeds similarly, where the boronate ester precursor is reacted with radioiodide and an oxidizing agent like Chloramine-T to produce the radiolabeled compound in high yield and purity. sci-hub.senih.govsigmaaldrich.com More recently, copper-mediated radioiodination of aryl boronic precursors has been shown to proceed at room temperature, offering a milder alternative to traditional oxidative methods. nih.gov This strategy could be applied to a 17-boronate ester derivative of androsta-5,16-dien-3β-ol for a cleaner, less toxic radiosynthesis.

| Approach | Method | Typical Precursor | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Direct Radiolabeling | Electrophilic Radioiodination | Activated aromatic ring | Single step | Low regioselectivity for non-activated systems |

| Halogen Exchange | 17-Bromo-steroid | Good stereospecificity | Requires specific bromo-precursor | |

| Precursor-Based | Iododestannylation | 17-Trialkylstannyl-steroid | High radiochemical yield, versatile | High toxicity of tin precursor |

| Iododeboronation | 17-Boronate ester-steroid | Low toxicity, high yield | Precursor synthesis can be complex |

Automation and Remote Synthesis in Radiochemistry

The production of radiopharmaceuticals, especially those involving short-lived isotopes like ¹²³I, benefits greatly from automation. Automated synthesis modules are commercially available and are designed to perform multi-step chemical reactions in a shielded environment ("hot cell"). This approach offers several advantages:

Radiation Safety: It minimizes the radiation dose received by the radiochemist.

Reproducibility: Automation ensures that reaction parameters (temperature, time, reagent volumes) are precisely controlled, leading to consistent product quality and yield.

GMP Compliance: Automated systems are often designed to operate under Good Manufacturing Practice (GMP) guidelines, which is a prerequisite for producing radiopharmaceuticals for clinical use.

The synthesis of radiolabeled (3β)-17-Iodo-androsta-5,16-dien-3-ol, whether via halogen exchange or a precursor-based method, can be readily adapted to these automated platforms.

Radiochemical Purity and Specific Activity Considerations for Research Probes

The quality of a radiolabeled probe is defined by several parameters, with radiochemical purity and specific activity being paramount for its use in research.

Radiochemical Purity (RCP): This is defined as the fraction of the total radioactivity in the sample that is present in the desired chemical form. ymaws.comunm.edu For example, in a preparation of [¹²⁵I]-(3β)-17-Iodo-androsta-5,16-dien-3-ol, radiochemical impurities could include free [¹²⁵I]iodide or other radioiodinated byproducts. High radiochemical purity, typically >95%, is essential because impurities can have different biodistribution patterns, potentially leading to poor quality images or inaccurate data, and contributing unnecessary radiation dose to non-target tissues. ymaws.comresearchgate.net RCP is commonly determined using chromatographic techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). unm.eduresearchgate.net

Specific Activity: This term refers to the amount of radioactivity per unit mass of the compound (e.g., mCi/μmol or MBq/μmol). High specific activity is particularly crucial for probes designed to interact with saturable biological targets like receptors or enzymes. If the specific activity is low, it means there is a large proportion of non-radioactive ("cold") compound present. This can lead to saturation of the target sites, preventing the binding of the radiolabeled molecules and thus precluding successful imaging or quantification. Precursor-based methods using "no-carrier-added" radioiodide are generally employed to achieve high specific activity.

Methods for Radiochemical Purification and Quality Control

Following radiolabeling, the reaction mixture contains the desired radiolabeled product, unreacted radioiodide, the precursor, and potential byproducts. Rigorous purification is essential to remove these impurities, which could interfere with imaging quality or lead to an unnecessary radiation dose to non-target tissues, such as the thyroid gland from free iodide. ymaws.com The determination of radiochemical purity (RCP), which is the proportion of the total radioactivity present in the desired chemical form, is a mandatory quality control step. ymaws.comresearchgate.net

Purification Methods

Several chromatographic techniques are employed for the purification of radioiodinated steroids. The choice of method depends on the scale of the synthesis and the physicochemical properties of the compounds to be separated.

Solid-Phase Extraction (SPE) : This is a rapid and simple method for purifying iodinated reaction mixtures. nih.gov Disposable reversed-phase cartridges (e.g., Sep-Pak) are commonly used. ymaws.comnih.gov The reaction mixture is loaded onto a pre-conditioned cartridge. The less lipophilic impurities, such as unreacted radioiodide, are washed away with an aqueous buffer, while the more lipophilic steroid product is retained. The purified radiolabeled steroid is then eluted with an organic solvent mixture, such as acetonitrile (B52724)/buffer. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution technique capable of separating the radiolabeled product from the precursor, non-radioiodinated compound, and other closely related impurities. nih.govnih.gov Reversed-phase HPLC is particularly effective for separating steroid derivatives. It is considered an essential tool, especially during the validation phase of a new radiopharmaceutical, as it can detect and quantify various impurities, including those formed by radiolysis. nih.gov

Thin-Layer Chromatography (TLC) : While primarily used for quality control analysis, TLC can also be adapted for small-scale preparative purification. The components of the reaction mixture are separated based on their differential migration on a stationary phase (e.g., silica (B1680970) gel or fiberglass sheets) with a suitable mobile phase. ymaws.com

Interactive Table: Comparison of Purification Techniques

| Feature | Solid-Phase Extraction (SPE) | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |

|---|---|---|---|

| Resolution | Low to Moderate | High | Moderate |

| Speed | Fast nih.gov | Slow to Moderate | Fast |

| Complexity | Low | High | Low to Moderate |

| Primary Use | Rapid Purification nih.gov | High-Purity Separation, Analysis nih.gov | Quality Control Analysis ymaws.com |

| Scalability | Good for small to medium scale | Good for analytical to semi-preparative | Best for analytical/micro-scale |

Quality Control Methods

Quality control (QC) procedures must be performed after preparation and before administration to ensure the product meets established standards. unm.edumazums.ac.ir The primary QC test is the determination of radiochemical purity (RCP). researchgate.net

Radio-TLC : Instant Thin-Layer Chromatography (ITLC) is a common, rapid method used in routine clinical settings to determine the radiochemical yield (RCY). ymaws.comunm.edu A spot of the radiopharmaceutical is placed on a strip, which is then developed in a specific solvent system. The strip is cut into sections or scanned by a radiochromatogram scanner to determine the distribution of radioactivity. ymaws.comunm.edu Typically, two different TLC systems are used to quantify the main expected impurities (e.g., free radioiodide). ymaws.com However, radio-TLC may not be able to separate the desired radiolabeled product from certain impurities, such as those resulting from radiolysis. nih.gov

Radio-HPLC : As an analytical method, HPLC offers superior separation and is the preferred method for accurately determining radiochemical purity (RCP). nih.gov It can distinguish between the intact radiopharmaceutical and degradation products that may have similar chromatographic behavior in TLC systems. nih.gov The European Pharmacopoeia allows for any suitable analytical separation technique for determining RCP, but HPLC is often required for radiopharmaceuticals without a specific monograph to fully characterize potential impurities. nih.gov

Impact of Radiolysis on Compound Integrity and Stability

Radiolysis is the process by which molecules are broken down by ionizing radiation. wikipedia.org In the context of a radiolabeled compound like an isotopic variant of (3ss)-17-Iodo-androsta-5,16-dien-3-ol, the radiation emitted by the radionuclide itself can cause the degradation of the compound over time. This self-decomposition can cleave chemical bonds and create radiochemical impurities, thus reducing the radiochemical purity of the product. wikipedia.org

The primary mechanism often involves the radiolysis of the solvent (typically water or aqueous solutions), which generates highly reactive species such as hydroxyl radicals (HO•), hydrogen radicals (H•), and solvated electrons (e⁻aq). wikipedia.org These reactive species can then attack the radiolabeled steroid molecule, leading to its degradation. The presence of other substances in the solution can further complicate these radiolysis-driven reactions.

The consequences of radiolysis are significant:

Decreased Radiochemical Purity : The formation of radiolytic impurities directly lowers the RCP of the radiopharmaceutical.

Altered Biodistribution : Degradation products may have different biological properties than the intact compound, potentially leading to increased background signal or uptake in non-target organs.

Reduced Efficacy : For therapeutic radiopharmaceuticals, a decrease in the concentration of the active compound can reduce treatment efficacy. For diagnostic agents, it can compromise image quality. nih.gov

The rate and extent of radiolysis are influenced by several factors:

Radioactivity Concentration : Higher concentrations of radioactivity lead to a higher radiation dose to the medium and a faster rate of degradation.

Specific Activity : Compounds with higher specific activity (radioactivity per unit mass) are often more susceptible to radiolysis.

Temperature : Storage at lower temperatures can slow down the chemical reactions that follow the initial radiolytic event.

Formulation : The presence of radical scavengers or antioxidants, such as ascorbic acid or ethanol, in the formulation can help to quench the reactive species generated by radiolysis and improve the stability of the radiopharmaceutical. mazums.ac.ir

Detecting radiolysis-induced impurities is a key aspect of quality control. As noted previously, HPLC analysis is superior to TLC for this purpose, as it can resolve and quantify the small peaks corresponding to degradation products that might otherwise go undetected. nih.gov Therefore, stability studies using HPLC are essential during the development and validation of a radiolabeled compound to establish its shelf-life and appropriate storage conditions.

Molecular and Cellular Interaction Studies of 3ss 17 Iodo Androsta 5,16 Dien 3 Ol Non Clinical Focus

Steroid Receptor Binding Affinity and Selectivity Studies

As a steroid derivative, (3ss)-17-Iodo-androsta-5,16-dien-3-ol is anticipated to interact with steroid hormone receptors. Such interactions are crucial in determining the hormonal or anti-hormonal effects of steroidal molecules.

In vitro Competitive Binding Assays with Isolated Receptors (e.g., Androgen Receptor, Progesterone (B1679170) Receptor)

For context, its closely related analogue, Abiraterone (B193195), has been shown to bind to both wild-type and mutant androgen receptors (AR). This binding is a key part of its anti-androgenic activity.

Ligand-Receptor Complex Formation and Dissociation Kinetics

Detailed studies on the kinetics of ligand-receptor complex formation and dissociation for this compound are not available in the reviewed literature. This information would be critical to fully understand the nature and duration of its potential interaction with steroid receptors.

Quantitative Analysis of Binding Parameters (e.g., Ki, IC50)

Quantitative data such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are essential for characterizing the binding affinity of a ligand to a receptor. Currently, there are no specific Ki or IC50 values published for the binding of this compound to the androgen or progesterone receptors.

To provide a comparative perspective, studies on Abiraterone have determined its efficacy in displacing ligands from the androgen receptor. The EC50 values for ligand displacement by Abiraterone are presented in the table below. It is crucial to note that these values pertain to Abiraterone and not this compound.

| Compound | Receptor | Parameter | Value (µM) |

| Abiraterone | Wild-Type Androgen Receptor (WT-AR) | EC50 | 13.4 |

| Abiraterone | Mutant Androgen Receptor (T877A) | EC50 | 7.9 |

Enzyme Inhibition or Modulation Investigations

The primary biological significance of this compound appears to be related to its role as a precursor to potent enzyme inhibitors that target steroidogenesis. cymitquimica.com

Interactions with Steroidogenic Enzymes (e.g., CYP17, hydroxysteroid dehydrogenases)

This compound serves as a reagent in the synthesis of C-17-heteroaryl steroidal CYP17 inhibitors. cymitquimica.com CYP17 (17α-hydroxylase/17,20-lyase) is a critical enzyme in the biosynthesis of androgens. The fact that this compound is a direct precursor to potent CYP17 inhibitors strongly suggests that it may possess inhibitory activity against this enzyme itself. Derivatives of this compound have been shown to inhibit steroid biosynthesis, which is crucial for the growth of certain tumors.

There is no specific information available regarding the interaction of this compound with hydroxysteroid dehydrogenases (HSDs).

Mechanistic Enzymology of Compound-Enzyme Interactions

Detailed mechanistic studies on the interaction between this compound and steroidogenic enzymes are not available. However, the inhibitory mechanism of its well-characterized derivative, Abiraterone, on CYP17 is well-documented. Abiraterone is a potent inhibitor of CYP17.

For illustrative purposes, the inhibitory activities of Abiraterone against CYP17 from different species are provided in the table below. This data highlights the type of characterization that would be necessary for this compound.

| Compound | Enzyme Source | Parameter | Value (nM) |

| Abiraterone | Rat Testis Microsomes (Lyase activity) | IC50 | 5.8 |

| Abiraterone | Human Testis Microsomes (CYP17) | IC50 | 72 |

Another novel androstene derivative, 17-(5′-isoxazolyl)androsta-4,16-dien-3-one (L-39), has been shown to be a potent, non-competitive inhibitor of human testicular microsomal 17α-hydroxylase/C17,20-lyase with a Ki of 22 nM. nih.gov This demonstrates that modifications at the C-17 position of the androsta-dien scaffold can lead to significant and specific enzyme inhibition.

Lack of Publicly Available Research Data Precludes a Detailed Analysis of the Molecular and Cellular Interactions of this compound.

A comprehensive review of available scientific literature and public databases reveals a significant gap in the understanding of the specific molecular and cellular interactions of the chemical compound this compound. Despite its known role as a key intermediate in the synthesis of the anti-prostate cancer drug Abiraterone, detailed non-clinical studies focusing on its cellular uptake, efflux mechanisms, and subcellular localization in in vitro cell line models are not present in the public domain.

The requested article, intended to focus solely on the "," cannot be generated with the required scientific accuracy and detail due to the absence of specific research findings on this particular compound. The strict adherence to the provided outline, which includes sections on cellular uptake and efflux mechanisms and subcellular localization studies, necessitates experimental data that is currently unavailable.

While general principles of steroid hormone transport and localization are established, the user's explicit instruction to focus solely on "this compound" and to exclude information outside the specified scope prevents the inclusion of broader, analogous data from related steroid compounds. The creation of the requested data tables is therefore not possible.

Further research, specifically focused on the cellular biokinetics of this iodo-androstane derivative, is required to elucidate the mechanisms governing its interaction with cellular membranes and its distribution within subcellular compartments. Without such dedicated studies, a scientifically robust and detailed article on this specific topic cannot be produced.

Metabolic Pathways and Biotransformation of 3ss 17 Iodo Androsta 5,16 Dien 3 Ol in in Vitro and Preclinical Animal Models

Hepatic Metabolism (e.g., Isolated Hepatocytes, Liver Microsomes from Rodents)

The liver is the primary site for steroid metabolism, facilitated by a host of enzymes in hepatocytes. Studies on the parent compound, androsta-5,16-dien-3-ol, in rat liver microsomes provide a foundational understanding of the potential hepatic metabolism of its 17-iodo derivative.

Phase I reactions introduce or expose functional groups, preparing the steroid for further conjugation or excretion. For androsta-5,16-dien-3-ol, and by extension its 17-iodo analog, key Phase I transformations are expected to involve the double bonds and the hydroxyl group.

Epoxidation and Hydrolysis: Research on androsta-5,16-dien-3-ol using male rat liver microsomes has shown that the double bonds at the 5,6- and 16,17-positions are susceptible to epoxidation. nih.gov This process leads to the formation of various epoxide intermediates, which are subsequently hydrolyzed by epoxide hydrolase to form the corresponding glycols (diols). nih.gov For (3ss)-17-Iodo-androsta-5,16-dien-3-ol, the presence of the iodine atom at the C17 position, adjacent to the 16,17-double bond, may sterically hinder the epoxidation at this site or alter the stereoselectivity of the reaction.

Oxidation: The 3β-hydroxyl group is a likely site for oxidation. This reaction, catalyzed by hydroxysteroid dehydrogenases (HSDs), would convert the 3-hydroxyl group to a ketone, yielding a Δ⁵-3-keto steroid. This is a common metabolic pathway for many endogenous and synthetic steroids. wikipedia.org

Reduction: Following the oxidation of the 3β-hydroxyl group, the Δ⁵ double bond could be subject to reduction, a common step in steroid metabolism.

A summary of potential Phase I metabolites of the parent compound, androsta-5,16-dien-3-ol, is presented in the table below.

| Parent Compound | Metabolic Reaction | Potential Metabolite(s) |

| Androsta-5,16-dien-3-ol | Epoxidation | 5,6α-epoxide, 5,6β-epoxide, 16,17α-epoxide, 16,17β-epoxide |

| Androsta-5,16-dien-3-ol Epoxides | Hydrolysis | 5α,6β-glycol, 16α,17β-glycol, 16β,17α-glycol |

| Androsta-5,16-dien-3-ol | Oxidation | Androsta-5,16-dien-3-one |

Phase II metabolism involves the conjugation of the steroid or its Phase I metabolites with endogenous hydrophilic molecules, which facilitates their excretion. reactome.org

Glucuronidation: The 3β-hydroxyl group of this compound and its hydroxylated metabolites is a prime substrate for UDP-glucuronosyltransferases (UGTs). This would result in the formation of a glucuronide conjugate, significantly increasing the water solubility of the compound. Glucuronidation is a major pathway for the elimination of steroids and their metabolites. uomus.edu.iq

Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the 3β-hydroxyl group, forming a sulfate (B86663) conjugate. uomus.edu.iq Sulfation is another important pathway in steroid metabolism, and studies on related androstene steroids have demonstrated the formation of sulfate conjugates in vivo. nih.gov

The table below summarizes the potential Phase II conjugations for this compound.

| Substrate | Conjugation Reaction | Potential Conjugate |

| This compound | Glucuronidation | This compound-3-glucuronide |

| This compound | Sulfation | This compound-3-sulfate |

| Phase I Hydroxylated Metabolites | Glucuronidation/Sulfation | Corresponding glucuronide and sulfate conjugates |

Extrahepatic Metabolism (e.g., Kidney, Adrenal, Brain Tissues from Animals)

While the liver is the main site of drug and steroid metabolism, other tissues can also contribute to the biotransformation of this compound. The parent compound, androsta-5,16-dien-3-ol, is known to be synthesized in human testicular tissue from pregnenolone, indicating the presence of relevant steroidogenic enzymes in this organ. nih.govnih.gov It is plausible that metabolic enzymes in the testes, adrenal glands, and even the brain could act on this iodo-steroid. The specific metabolic reactions in these tissues would likely mirror those in the liver, such as oxidations and conjugations, although the rate and extent of these reactions may differ.

Identification and Characterization of Metabolites (e.g., Deiodinated species)

The identification of metabolites is crucial for understanding the biotransformation of a compound. For this compound, a key metabolite to investigate would be the deiodinated parent compound, androsta-5,16-dien-3-ol, as well as the various hydroxylated and conjugated derivatives.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for metabolite profiling due to its high sensitivity and specificity. nih.govportlandpress.com In the analysis of metabolites of this compound, MS would be used to detect the parent compound and its metabolites in biological matrices such as plasma, urine, and microsomal incubates. The characteristic isotopic signature of iodine would aid in the identification of iodine-containing metabolites. High-resolution mass spectrometry can provide accurate mass measurements, allowing for the determination of the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) would be employed to fragment the metabolite ions, providing structural information based on the fragmentation patterns. nih.gov

For the definitive structural elucidation of novel metabolites, advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable. unl.edu While MS can provide information on mass and elemental composition, NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the determination of the precise location of metabolic modifications and the stereochemistry of the molecule. rsc.orgnih.gov One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be conducted on isolated and purified metabolites to unambiguously determine their structures. mdpi.com

Enzyme Systems Implicated in Biotransformation (e.g., Cytochrome P450 Isoforms)

The cytochrome P450 (CYP) superfamily of enzymes plays a pivotal role in the metabolism of a vast array of endogenous and exogenous compounds, including steroids. These enzymes are central to the biotransformation of steroid hormones, and their activity is crucial in determining the pharmacokinetic profile and biological effects of synthetic steroid derivatives.

Within the liver microsomes, specific CYP isoforms are responsible for characteristic metabolic reactions. For instance, 6-beta-hydroxylation is a major metabolic pathway for many steroid hormones. Studies have identified that members of the CYP3A subfamily, such as the enzyme historically referred to as P-450NF, are the primary catalysts for this reaction in human liver microsomes.

Furthermore, research on the metabolism of testosterone (B1683101) in rat liver microsomes has revealed that the same cytochrome P450 isozymes that catalyze 6-beta-hydroxylation are also capable of introducing a double bond between the C-6 and C-7 positions of the steroid nucleus. This suggests that the metabolic profile of a given steroid can be complex, with a single enzyme or enzyme subfamily being responsible for multiple biotransformation steps.

While direct evidence for the specific CYP isoforms involved in the metabolism of this compound is not yet available, the existing knowledge on the metabolism of similar steroid structures provides a strong basis for future investigation. It is anticipated that isoforms within the CYP3A family, and potentially other CYP families known for steroid metabolism, will be implicated in the biotransformation of this compound. Further in vitro studies using human liver microsomes and recombinant CYP enzymes are necessary to precisely identify the contributing isoforms and to characterize the kinetic parameters of these metabolic pathways.

Analytical Methodologies for Research and Comprehensive Characterization of 3ss 17 Iodo Androsta 5,16 Dien 3 Ol

Chromatographic Techniques for Purity Assessment and Identity Confirmation

Chromatographic methods are indispensable for separating (3ss)-17-Iodo-androsta-5,16-dien-3-ol from impurities, which may include starting materials, by-products, or degradation products. These techniques are central to assessing the purity and confirming the identity of the compound.

High-Performance Liquid Chromatography (HPLC) with UV, Radio, or Mass Spectrometric Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile steroidal compounds. ugm.ac.id Its high resolving power makes it ideal for separating complex mixtures and quantifying the purity of the target compound. For this compound, reverse-phase HPLC is typically the method of choice.

The selection of a detector is contingent on the specific analytical goal.

UV Detection: Given that the androsta-5,16-diene structure contains chromophores, UV detection, often using a photodiode array (PDA) detector, can be employed for quantification. The analysis is typically performed at the maximum absorption wavelength of the steroid ring system, which is often between 240 to 245 nm. ugm.ac.id

Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides a higher degree of specificity. This combination allows for the confirmation of the molecular weight of the eluting compound, significantly enhancing the confidence in peak identification. researchgate.net

Radio Detection: When working with radioiodinated versions of the compound (e.g., using ¹²⁵I or ¹³¹I), a radioactivity detector is essential for determining radiochemical purity. researchgate.net This setup allows for the specific detection and quantification of the radiolabeled product and any radioactive impurities. researchgate.netlongdom.org

Sample preparation for HPLC analysis frequently involves solid-phase extraction (SPE) to remove interfering substances from the sample matrix. researchgate.netnih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reverse-phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size) | ugm.ac.id |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile (B52724)/Water or Methanol/Water mixtures, often with an acid modifier like formic or acetic acid. | ugm.ac.idresearchgate.net |

| Flow Rate | 0.7 - 1.0 mL/min | ugm.ac.id |

| Column Temperature | Maintained at a constant temperature, e.g., 35°C | ugm.ac.id |

| Injection Volume | 5 - 20 µL | ugm.ac.id |

| Detection | UV/PDA (200-400 nm), Mass Spectrometry (MS), or Radioactivity Detector | ugm.ac.idresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for steroid analysis. nih.govmdpi.com However, due to the low volatility and thermal instability of steroids like this compound, direct analysis is not feasible. nih.govtandfonline.com A crucial prerequisite for GC-MS analysis is a derivatization step to convert the polar hydroxyl group into a more volatile and thermally stable functional group. mdpi.comresearchgate.net

The most common derivatization procedure for steroids involves a two-step process:

Methoximation: This step converts any ketone groups to methoxime derivatives.

Silylation: The hydroxyl group at the C-3 position is converted into a trimethylsilyl (B98337) (TMS) ether. mdpi.com This is typically achieved using reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) or a mixture of BSA, chlorotrimethylsilane (B32843) (TMCS), and trimethylsilylimidazole (TMSI). mdpi.com

These TMS-derivatives are significantly more volatile and produce characteristic fragmentation patterns in the mass spectrometer, which aids in their identification and structural elucidation. tandfonline.com GC-MS provides excellent chromatographic separation, which is particularly useful for resolving complex mixtures and distinguishing between isomers. mdpi.com

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| 1. Extraction | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction. | Isolate steroids from the sample matrix. | nih.gov |

| 2. Derivatization (Silylation) | Reaction with a silylating agent (e.g., BSA, TMCS, TMSI) under anhydrous conditions. | Increases volatility and thermal stability by converting the -OH group to a -O-TMS group. | mdpi.comtandfonline.com |

| 3. Analysis | Injection into the GC-MS system. | Separation of derivatives based on boiling point and polarity, followed by mass analysis for identification. | mdpi.com |

Thin-Layer Chromatography (TLC) in Radiochemical Purity Determination

For radiolabeled analogues of this compound, Thin-Layer Chromatography (TLC) serves as a rapid and effective method for determining radiochemical purity. longdom.orgiaea.org While radio-HPLC is also used, radio-TLC offers advantages in terms of speed, simplicity, and cost-effectiveness. longdom.orgnih.gov

The procedure involves applying a small spot of the radiolabeled compound onto a TLC plate (e.g., silica (B1680970) gel). The plate is then placed in a developing chamber containing a suitable mobile phase. unm.edu As the solvent moves up the plate, it separates the components of the sample based on their differential affinities for the stationary and mobile phases. unm.edu

After development, the plate is dried and analyzed using a radiochromatogram scanner, which detects the distribution of radioactivity along the plate. unm.edu The radiochemical purity is calculated by determining the percentage of the total radioactivity that corresponds to the desired compound. This is done by measuring the activity in the spot corresponding to the product's relative front (Rf) value versus the activity of any impurity spots. unm.edu

| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Principle | Separation based on differential partitioning between a planar stationary phase and a mobile phase. | Separation based on differential partitioning between a packed column stationary phase and a pumped mobile phase. |

| Resolution | Generally lower resolution. | High resolution, capable of separating closely related compounds. nih.gov |

| Speed | Rapid, with short development times. nih.gov | Longer analysis times per sample. nih.gov |

| Cost & Complexity | Low cost, simple equipment. nih.gov | Expensive, complex instrumentation requiring regular maintenance. nih.gov |

| Application | Excellent for routine quality control and rapid purity checks. longdom.org | Preferred for complex mixtures and when high-resolution separation is critical. nih.gov |

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are vital for the unambiguous structural elucidation of this compound, providing detailed information about its atomic connectivity, stereochemistry, and exact molecular formula.

High-Field and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules. For a complex steroid like this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is required for full structural assignment. researchgate.net

¹H NMR: Provides information about the chemical environment of protons. The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal help to identify the types of protons and their neighboring atoms. For instance, the proton at the 3-position (3α-H) gives a characteristic signal, and the protons on the double bonds at C-6 and C-16 are also readily identifiable. chemicalbook.com

¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule.

2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular skeleton. researchgate.netbeilstein-journals.org NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly crucial for determining the stereochemistry by identifying protons that are close to each other in space, confirming configurations such as the β-orientation of the hydroxyl group at C-3. researchgate.netbeilstein-journals.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| 18-CH₃ | 0.76 | s (singlet) |

| 19-CH₃ | 1.05 | s (singlet) |

| 3α-H | 3.50 | br s (broad singlet) |

| 6-H | 5.35 | s (singlet) |

| 16-H | 6.14 | s (singlet) |

Data obtained in CDCl₃ at 300 MHz. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally confirming the elemental composition of this compound. It measures the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 5 ppm), allowing for the determination of a unique molecular formula. miamioh.edu The theoretical molecular weight of C₁₉H₂₇IO is 398.33 g/mol . nih.govlgcstandards.com

In addition to providing an accurate mass, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Under electron ionization (EI), the molecular ion fragments in a reproducible manner, yielding a unique "fingerprint" for the compound.

Key fragmentation pathways for iodo-steroids include:

Loss of Iodine: The C-I bond is relatively weak, and cleavage can lead to the loss of an iodine radical or the formation of an iodine cation ([I]⁺) at m/z 127. docbrown.info However, the charge is more likely to be retained by the larger steroid fragment. docbrown.info

Fragmentation of the Steroid Core: Characteristic losses from the steroid nucleus include the loss of methyl groups (CH₃, 15 Da) and water (H₂O, 18 Da) from the molecular ion. nih.gov Further fragmentation involves cleavage of the A, B, C, and D rings, leading to a series of diagnostic ions that are indicative of the androstane (B1237026) skeleton. researchgate.net

Analysis of these fragmentation patterns, often aided by isotopic labeling studies, allows for the detailed structural characterization of the molecule and its differentiation from isomers. nih.gov

| m/z | Proposed Identity | Notes |

|---|---|---|

| 398 | [M]⁺ | Molecular ion (C₁₉H₂₇IO)⁺ |

| 383 | [M - CH₃]⁺ | Loss of a methyl group from the molecular ion. |

| 380 | [M - H₂O]⁺ | Loss of water from the 3-hydroxyl group. |

| 271 | [M - I]⁺ | Loss of an iodine radical. |

| 253 | [M - I - H₂O]⁺ | Subsequent loss of water after iodine loss. |

| 127 | [I]⁺ | Iodine cation. May be of low abundance. docbrown.info |

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Stereochemistry

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal proof of molecular structure and absolute stereochemistry. For complex steroidal molecules like this compound, this technique can yield high-resolution data on bond lengths, bond angles, and torsional angles.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be deduced.

In the structural analysis of related androstane derivatives, such as abiraterone (B193195) acetate, X-ray crystallography has been successfully applied to confirm the conformations of the fused A, B, C, and D rings. researchgate.net Typically, the saturated six-membered rings (A and C) adopt chair conformations, the unsaturated B ring assumes a half-chair form, and the five-membered D ring is found in an envelope conformation. researchgate.net While a specific crystal structure for this compound is not widely published, the methodology would be directly applicable. The presence of the heavy iodine atom would facilitate the determination of the absolute configuration without ambiguity, a task that can be challenging for light-atom-only structures. researchgate.net

Table 1: Typical Crystallographic Data Parameters for an Androstane Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit cell dimensions | a = 6.5 Å, b = 12.0 Å, c = 28.0 Å |

| Resolution | 0.75 Å |

| R-factor | < 0.05 |

Note: Data is hypothetical and based on typical values for similar steroidal compounds.

Isotopic Ratio Mass Spectrometry for Metabolic Studies

Isotopic Ratio Mass Spectrometry (IRMS) is a powerful tool for tracing the metabolic fate of compounds and differentiating between endogenous and exogenous sources of a substance. researchgate.net While commonly associated with anti-doping analysis for endogenous steroids, the principles of IRMS are highly applicable to metabolic research of synthetic steroids like this compound. nih.govscispace.com

The methodology involves measuring the ratio of heavy to light stable isotopes (e.g., ¹³C/¹²C) with extremely high precision. The natural ¹³C/¹²C ratio differs slightly between synthetic pharmaceutical compounds and naturally occurring (endogenous) molecules due to differences in the carbon source and synthetic processes. nih.gov

For metabolic studies, a ¹³C-enriched version of this compound can be synthesized and administered. Following administration, biological samples are collected and subjected to a rigorous purification process, which may include extraction, enzymatic hydrolysis, and HPLC fractionation to isolate the parent compound and its metabolites. nih.gov The purified fractions are then analyzed by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). The distinct isotopic signature of the administered compound allows its metabolites to be easily distinguished from the background of endogenous compounds in the matrix, enabling the unambiguous identification and tracing of metabolic pathways. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Abiraterone Acetate |

| Dehydroepiandrosterone |

Preclinical in Vivo Studies of 3ss 17 Iodo Androsta 5,16 Dien 3 Ol As a Research Probe in Animal Models

Pharmacokinetic and Biodistribution Studies in Animal Models (e.g., Rodents, Rabbits)

For a compound like (3ss)-17-Iodo-androsta-5,16-dien-3-ol, initial preclinical evaluation in animal models such as rodents (mice, rats) or rabbits would be crucial to understand its behavior in a biological system.

Studies would be designed to determine the rate and extent of absorption into the bloodstream, its distribution throughout the body's tissues and organs, and the kinetics of its clearance. This would involve administering a radiolabeled version of the compound and collecting blood and tissue samples at various time points. Key parameters that would be measured include:

Blood Clearance: The rate at which the compound is removed from the bloodstream. This is often biphasic, with an initial rapid distribution phase followed by a slower elimination phase.

Peak Uptake and Time to Peak: The maximum concentration of the compound in various tissues and the time it takes to reach that concentration.

Half-life (t½): The time required for the concentration of the compound in the body to be reduced by half.

Illustrative Data Table: Hypothetical Pharmacokinetic Parameters

| Parameter | Value (Hypothetical) | Description |

| Blood Half-life (alpha phase) | 5 minutes | Initial rapid distribution from blood to tissues. |

| Blood Half-life (beta phase) | 60 minutes | Slower elimination from the body. |

| Time to Peak (Target Tissue) | 30 minutes | Time to reach maximum concentration in the target tissue. |

| Clearance Rate | 1.5 L/hr/kg | Volume of plasma cleared of the drug per unit time. |

Biodistribution studies would provide quantitative data on the uptake of the compound in various organs. For a steroidal molecule, high uptake would be expected in steroidogenic tissues or tissues expressing specific receptors. The mechanism of retention in target tissues, such as specific receptor binding, would be investigated. In contrast, non-target tissues would ideally show low uptake and rapid clearance.

Illustrative Data Table: Hypothetical Biodistribution Data in Rodents (% Injected Dose per Gram of Tissue)

| Tissue | 1 hour post-injection (Hypothetical) | 4 hours post-injection (Hypothetical) |

| Adrenal Glands | 15.2 ± 2.5 | 10.1 ± 1.8 |

| Prostate | 10.5 ± 1.9 | 7.8 ± 1.2 |

| Liver | 5.6 ± 0.8 | 2.1 ± 0.4 |

| Kidneys | 3.1 ± 0.5 | 1.0 ± 0.2 |

| Muscle | 0.5 ± 0.1 | 0.2 ± 0.05 |

| Blood | 1.2 ± 0.3 | 0.3 ± 0.08 |

To understand how the compound is eliminated from the body, excretion studies would be performed by collecting and analyzing urine and feces over a period of time after administration of the radiolabeled compound. This would determine the primary route of excretion (renal or hepatobiliary).

Molecular Imaging Applications in Animal Models (e.g., SPECT, PET with Appropriate Isotopes)

The iodine atom in this compound makes it a candidate for radiolabeling with isotopes of iodine suitable for Single Photon Emission Computed Tomography (SPECT) imaging (e.g., Iodine-123) or Positron Emission Tomography (PET) imaging (e.g., Iodine-124). nih.gov

SPECT or PET imaging studies in animal models would be conducted to non-invasively visualize the distribution of the radiolabeled compound in real-time. This would allow for the confirmation of uptake in target tissues and the quantification of receptor density or enzyme activity. Successful imaging would show high contrast between target and surrounding non-target tissues.

To confirm that the uptake in target tissues is due to specific binding to a receptor or enzyme, competition studies would be performed. This would involve co-administering a known inhibitor or a high concentration of the non-radiolabeled compound to block the specific binding sites. A significant reduction in the uptake of the radiolabeled tracer in the target tissue in the presence of the blocker would confirm specific binding.

In vivo Metabolic Stability Assessment (Addressing Deiodination in Research Probes)

The assessment of in vivo metabolic stability is a critical step in the preclinical evaluation of any novel research probe, particularly for radioiodinated compounds such as this compound. The primary concern for such molecules is the potential for in vivo deiodination, a metabolic process where the carbon-iodine bond is cleaved, releasing free radioiodide (e.g., 123I-, 125I-, or 131I-). The stability of this bond is paramount, as premature deiodination can compromise the utility of the probe. Released radioiodide is actively taken up by tissues with high sodium-iodide symporter (NIS) expression, such as the thyroid, stomach, and salivary glands. This leads to a non-specific background signal that can obscure the target-specific signal, leading to inaccurate biodistribution data and poor quality imaging results in techniques like SPECT or PET.

Despite a comprehensive search of scientific literature for preclinical in vivo studies, specific data detailing the metabolic stability and rates of deiodination for this compound in animal models could not be located in publicly accessible sources. Research in this area often focuses on the final therapeutic agent, such as Abiraterone (B193195), rather than its synthetic intermediates.

For analogous radioiodinated steroidal and non-steroidal molecules used as research probes, metabolic studies in animal models (typically rats or mice) are standard. These evaluations generally involve analyzing blood, urine, and tissue homogenates at various time points post-administration to quantify the percentage of intact radioprobe versus released radioiodide and other radiometabolites. Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are employed for this separation and quantification.

The chemical structure of this compound, featuring a vinyl iodide moiety, is a key factor in its potential metabolic fate. The stability of the C(sp2)-I bond is generally considered to be relatively high, which would theoretically limit the extent of in vivo deiodination. However, without empirical data from animal models, the precise rate and extent of this metabolic process remain speculative. Such studies would be essential to validate its efficacy as a stable research probe for targeting enzymes like CYP17A1 in vivo.

Given the absence of specific research findings, no data tables on the in vivo metabolic stability or deiodination of this compound can be presented.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Stereochemistry at C-3 on Biological Activity and Pharmacokinetics

The stereochemistry of the hydroxyl group at the C-3 position of the androstane (B1237026) steroid nucleus plays a pivotal role in determining the biological activity and pharmacokinetic properties of its derivatives. Generally, molecules can exist as stereoisomers, which have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. nih.gov In the context of androstane steroids, the C-3 hydroxyl group can be in either an alpha (α, axial) or beta (β, equatorial) configuration.

Role of the Iodine Atom at C-17 on Receptor Binding Affinity, Selectivity, and in vivo Behavior

The introduction of a halogen atom, such as iodine, at the C-17 position of the androsta-5,16-diene scaffold has profound effects on the molecule's interaction with biological targets and its behavior in a biological system. nih.gov The iodine atom is large and lipophilic, and its presence can influence receptor binding affinity, selectivity, and the compound's in vivo properties, including its potential for use in medical imaging.

The iodine atom at C-17 can impact receptor binding through a combination of steric and electronic effects. It can occupy space within the ligand-binding pocket of a receptor, potentially leading to a tighter and more selective interaction. researchgate.netnih.gov In the context of enzyme inhibition, such as with CYP17A1 (a key enzyme in androgen biosynthesis), the 17-iodo group can influence the orientation of the steroid within the active site, affecting its inhibitory potency.

Influence of the Androsta-5,16-diene Moiety on Molecular Interactions and Metabolic Stability